2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol is an organic compound with the molecular formula C20H16N2O2. This compound is known for its unique structure, which includes both imine and phenol functional groups. It has been studied for various applications in scientific research due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-aminobenzaldehyde. The reaction is carried out in a methanol solution at room temperature, resulting in the formation of an orange precipitate. The precipitate is then filtered and washed with methanol to obtain the pure imine product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and redox reactions, while the imine group can interact with nucleophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)imino]methyl}-6-methoxyphenol: Similar structure with additional methoxy groups.
2-{(E)-[(3-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol: Similar structure with methoxy groups at different positions.
Uniqueness
2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
17911-94-3 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[[3-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H16N2O2/c23-19-10-3-1-6-15(19)13-21-17-8-5-9-18(12-17)22-14-16-7-2-4-11-20(16)24/h1-14,23-24H |
InChI Key |
HMNDMOQXJAOXLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)N=CC3=CC=CC=C3O)O |
Origin of Product |
United States |
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